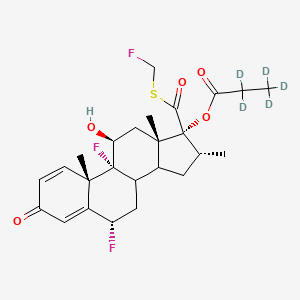
(6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di: is a complex organic compound that belongs to the class of steroids This compound is characterized by its unique structure, which includes multiple chiral centers and a carbothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di typically involves multiple steps, starting from simpler steroid precursors. The synthetic route often includes the following steps:
Formation of the Androsta-1,4-diene core: This step involves the cyclization of a suitable precursor to form the steroid backbone.
Introduction of the carbothioic acid group: This is achieved through a series of reactions, including oxidation and substitution, to introduce the sulfur-containing functional group.
Chiral center configuration: The stereochemistry of the compound is controlled through selective reactions and purification techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbothioic acid group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds in the steroid backbone to single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated steroids.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Androsta-1,4-diene-3,17-dione: A related steroid with similar structural features but lacking the carbothioic acid group.
Testosterone: Another steroid with a different functional group arrangement, leading to distinct biological effects.
Dihydrotestosterone (DHT): A more potent androgen with a fully saturated steroid backbone.
Uniqueness: The presence of the carbothioic acid group in (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di sets it apart from other steroids. This functional group imparts unique chemical reactivity and potential biological activity, making the compound a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H31F3O5S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15?,16?,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
InChI Key |
WMWTYOKRWGGJOA-QXROTSAVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](CC2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
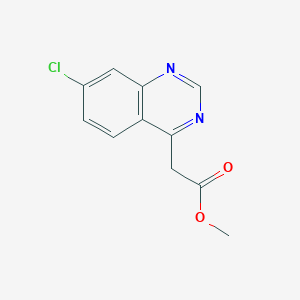
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
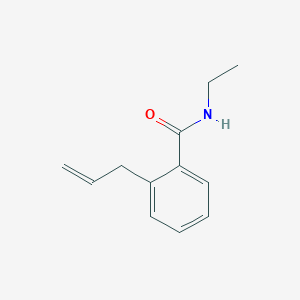
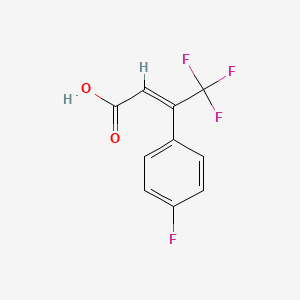
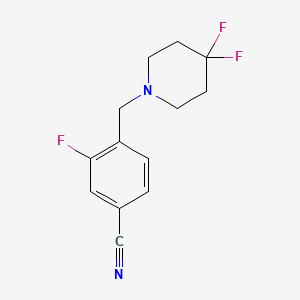
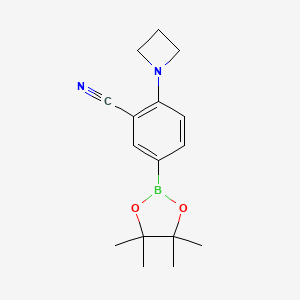
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
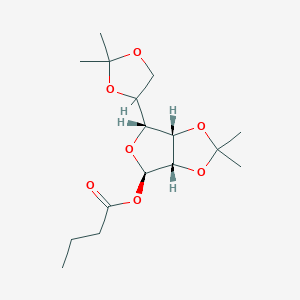
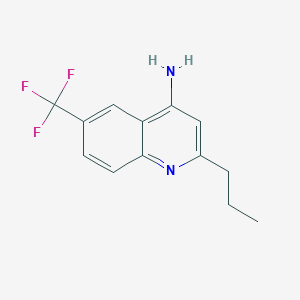
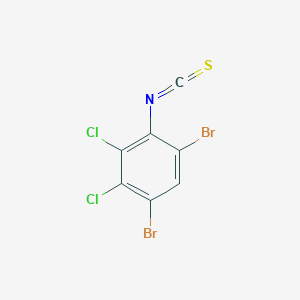
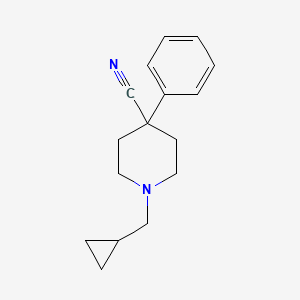
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
